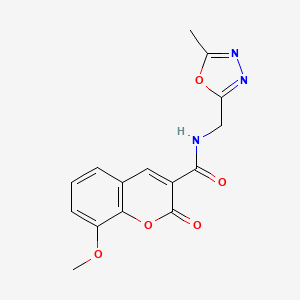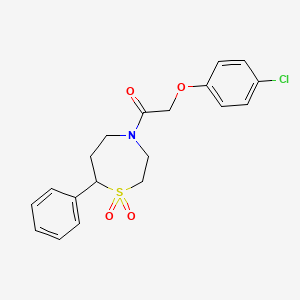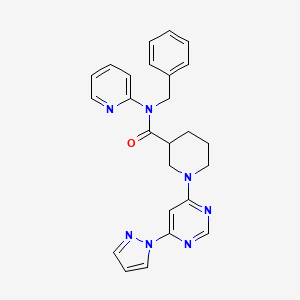![molecular formula C12H15N3 B2602582 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine CAS No. 2091751-12-9](/img/structure/B2602582.png)
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine” is a chemical compound with the empirical formula C11H13N3 . It has a molecular weight of 187.24 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCC1=CN(C2=CC=CC=C2C)N=C1 .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
Delgado et al. (2020) synthesized and characterized a pyrazoline compound, providing insights into its crystal packing dominated by weak interactions, which could be relevant for understanding the structural aspects of similar compounds like 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine (Delgado et al., 2020).
DNA Binding and Cytotoxicity
Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, revealing their DNA binding propensity and cytotoxicity against various cancer cell lines, offering a framework for assessing similar compounds for potential therapeutic applications (Kumar et al., 2012).
Catalytic Activity and Polymerization
Cho et al. (2019) synthesized Cu(II) complexes with N,N-bidentate ligands, demonstrating their use as pre-catalysts for polylactide polymerization, highlighting the application of such compounds in polymer science (Cho et al., 2019).
Anti-Inflammatory and Antimicrobial Activities
Nassar et al. (2011) synthesized diarylpyrazoles with significant anti-inflammatory activity, providing insights into the therapeutic potential of pyrazole derivatives, including those related to this compound (Nassar et al., 2011).
Ligand Design and Metal Complexes
Reger et al. (2006) designed and synthesized new bis(pyrazolyl)ethanamine ligands and their copper(I) complexes, exploring their structural organization and potential for probing supramolecular interactions, which could be applicable to the study and design of metal-organic frameworks or catalytic systems involving similar compounds (Reger et al., 2006).
Eigenschaften
IUPAC Name |
1-[1-(2-methylphenyl)pyrazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)15-8-7-11(14-15)10(2)13/h3-8,10H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPYPIUHYKRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)



![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2602510.png)






![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)
